
Benzoic acid, 2-((7-hydroxy-3,7-dimethyloctylidene)amino)-, methyl ester, (S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 2-((7-hydroxy-3,7-dimethyloctylidene)amino)-, methyl ester, (S)- is a chemical compound with the molecular formula C18H27NO3 and a molecular weight of 305.42 g/mol . This compound is known for its unique structure, which includes a benzoic acid moiety linked to a hydroxy-substituted octylidene group through an imine bond. It is commonly used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 2-((7-hydroxy-3,7-dimethyloctylidene)amino)-, methyl ester typically involves the reaction of 2-amino benzoic acid methyl ester with 7-hydroxy-3,7-dimethyloctylidene chloride under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as ethanol or dichloromethane, and a base, such as triethylamine, to facilitate the formation of the imine bond.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves the use of large reactors, precise temperature control, and continuous monitoring of reaction parameters to achieve consistent quality .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-((7-hydroxy-3,7-dimethyloctylidene)amino)-, methyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The imine bond can be reduced to form secondary amines.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
Benzoic acid, 2-((7-hydroxy-3,7-dimethyloctylidene)amino)-, methyl ester is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Used in the formulation of fragrances and flavoring agents due to its aromatic properties
Mechanism of Action
The mechanism of action of Benzoic acid, 2-((7-hydroxy-3,7-dimethyloctylidene)amino)-, methyl ester involves its interaction with specific molecular targets. The hydroxy group and the imine bond play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Hydroxycitronellal: A related compound with a similar hydroxy-substituted octylidene group.
Methyl anthranilate: Shares the benzoic acid moiety and is used in similar applications.
Uniqueness
Benzoic acid, 2-((7-hydroxy-3,7-dimethyloctylidene)amino)-, methyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
114502-66-8 |
|---|---|
Molecular Formula |
C18H27NO3 |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
methyl 2-[[(3S)-7-hydroxy-3,7-dimethyloctylidene]amino]benzoate |
InChI |
InChI=1S/C18H27NO3/c1-14(8-7-12-18(2,3)21)11-13-19-16-10-6-5-9-15(16)17(20)22-4/h5-6,9-10,13-14,21H,7-8,11-12H2,1-4H3/t14-/m0/s1 |
InChI Key |
BFBPISPWJZMWJN-AWEZNQCLSA-N |
Isomeric SMILES |
C[C@@H](CCCC(C)(C)O)CC=NC1=CC=CC=C1C(=O)OC |
Canonical SMILES |
CC(CCCC(C)(C)O)CC=NC1=CC=CC=C1C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


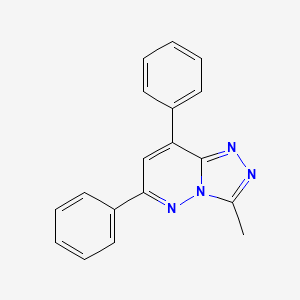
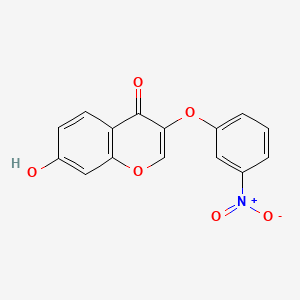
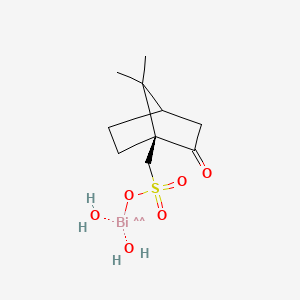
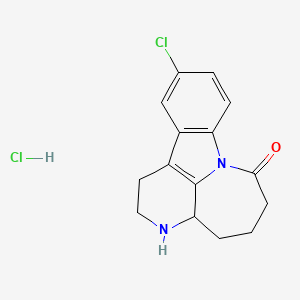
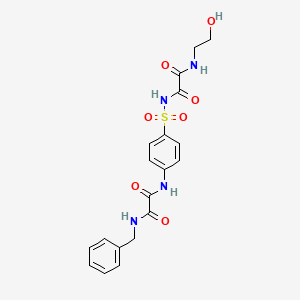
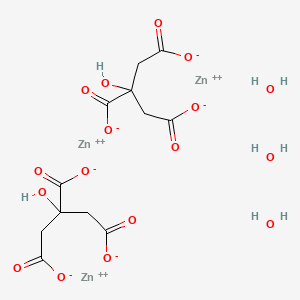

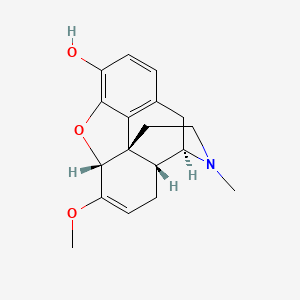
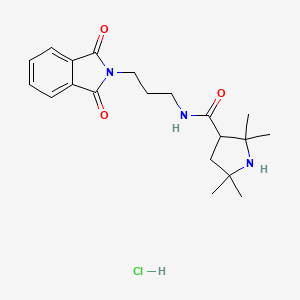

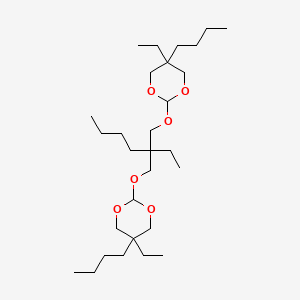
![[(3S,3aR,6S,6aS)-3-[1-oxido-4-(pyridine-3-carbonyl)piperazin-1-ium-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12709323.png)
![(E)-but-2-enedioic acid;7-methoxy-3-[(4-methylpiperazin-1-yl)methyl]-1-phenyl-3,4-dihydroisoquinoline](/img/structure/B12709331.png)

